2-(3-Bromopropyl)-1,3-dioxolane
Overview
Description
2-(3-Bromopropyl)-1,3-dioxolane: is an organic compound that features a bromine atom attached to a three-carbon propyl chain, which is further connected to a 1,3-dioxolane ring
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(3-Bromopropyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s reactivity makes it a candidate for the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Bromopropyl)-1,3-dioxolane are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways. The exact downstream effects would depend on the specific context of the reaction.
Result of Action
The result of the action of this compound would be the formation of new carbon–carbon bonds via SM cross-coupling reactions . This could lead to the synthesis of various organic compounds, depending on the specific reactants involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on mild and functional group tolerant reaction conditions . Additionally, the stability of the compound could be affected by factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 2-(3-Bromopropyl)-1,3-dioxolane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, thereby preventing the removal of halogen atoms from organic substrates. This inhibition can result in the accumulation of halogenated compounds within cells, affecting cellular metabolism and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate its degradation, leading to the formation of by-products that may affect its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on animal health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while maximizing the compound’s biochemical activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation within cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for understanding the compound’s cellular distribution and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and stability of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1,3-dioxolane and 3-bromopropanol: One common method involves the reaction of 1,3-dioxolane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(3-Bromopropyl)-1,3-dioxolane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1,3-dioxolane-2-propene.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-(3-hydroxypropyl)-1,3-dioxolane, 2-(3-cyanopropyl)-1,3-dioxolane, etc.
Elimination Products: 1,3-dioxolane-2-propene.
Comparison with Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity.
2-(3-Iodopropyl)-1,3-dioxolane: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analogue.
Uniqueness:
Reactivity: The bromine atom in 2-(3-Bromopropyl)-1,3-dioxolane provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions.
Versatility: Its ability to undergo various types of reactions, including substitution and elimination, makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXIJRPYSOGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326815 | |
Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-07-9 | |
Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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